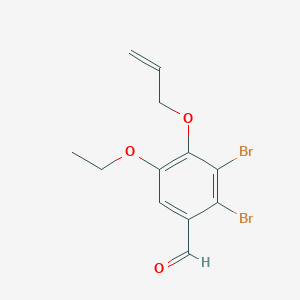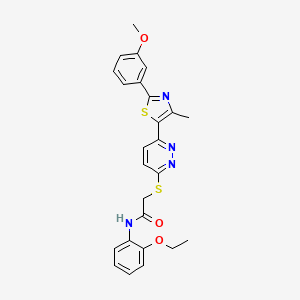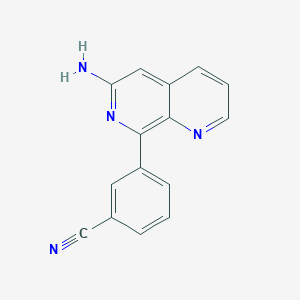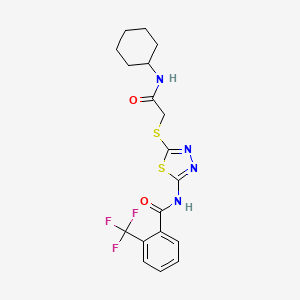
N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzenesulfonamide” is a chemical compound with the molecular formula C14H20ClNO4S2 and a molecular weight of 365.9 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the molecular formula C14H20ClNO4S2 .Mechanism of Action
The mechanism of action of N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of certain enzymes, such as tyrosinase, acetylcholinesterase, and butyrylcholinesterase. It may also act by inducing apoptosis in cancer cells and inhibiting the growth of microorganisms.
Biochemical and Physiological Effects
This compound has been found to possess several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, an enzyme involved in the production of melanin. This property makes it a potential candidate for the treatment of hyperpigmentation disorders. It has also been found to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of acetylcholine. This property makes it a potential candidate for the treatment of Alzheimer's disease. Additionally, this compound has been found to possess antitumor, antimicrobial, antiviral, and anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide in lab experiments is its wide range of biological activities. This compound has been found to possess antitumor, antimicrobial, antiviral, and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases. Another advantage is its relatively simple synthesis method, which makes it easily accessible for researchers.
However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may limit its potential applications.
Future Directions
There are several future directions for the study of N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide. One possible direction is the further investigation of its mechanism of action. Understanding how this compound works at the molecular level may provide insight into its potential applications and help to identify new targets for drug development.
Another future direction is the development of new derivatives of this compound. By modifying the structure of this compound, it may be possible to enhance its biological activity and reduce its toxicity.
Finally, the potential use of this compound in combination with other drugs should be explored. By combining this compound with other drugs, it may be possible to enhance its therapeutic effects and reduce its toxicity.
Synthesis Methods
The synthesis of N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide involves the reaction of 4-chloro-3-nitrobenzoic acid with N-butylthiosemicarbazide in the presence of acetic anhydride. The reaction proceeds under reflux conditions and yields the desired product as a yellow solid.
Scientific Research Applications
N-butyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide has been extensively studied for its potential use in scientific research. This compound has been found to possess a wide range of biological activities, including antitumor, antimicrobial, antiviral, and anti-inflammatory properties. It has also been found to inhibit the activity of several enzymes, including tyrosinase, acetylcholinesterase, and butyrylcholinesterase.
Properties
IUPAC Name |
N-butyl-4-chloro-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O5S/c1-2-3-7-17(12-6-8-24(22,23)10-12)15(19)11-4-5-13(16)14(9-11)18(20)21/h4-5,9,12H,2-3,6-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZPKLZSWGFKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[5-chloro-2-(1H-pyrazol-1-yl)phenyl]amino}-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2445276.png)

![2-Chloro-N-[4-(trifluoromethyl)-4,5,6,7-tetrahydro-1H-indazol-6-yl]acetamide;hydrochloride](/img/structure/B2445278.png)



![2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2445287.png)

![4-[[4-[(Z)-(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]benzoyl]amino]benzoic Acid](/img/structure/B2445290.png)

![(Z)-5-((2-((2-methoxyethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-(3-methoxypropyl)-2-thioxothiazolidin-4-one](/img/structure/B2445292.png)
![4-[4-(3-Cyclopropyl-6-oxopyridazin-1-yl)piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B2445294.png)
